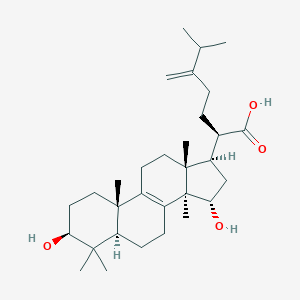
Aluminum selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Aluminum selenide is a useful research compound. Its molecular formula is AlSe and its molecular weight is 105.95 g/mol. The purity is usually 95%.
The exact mass of the compound Aluminium selenide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Selenium is an essential trace element for humans and animals, playing a key role in several major metabolic pathways . It is incorporated into many different selenoproteins, which serve various functions throughout the body . These selenoproteins, including glutathione peroxidases, selenoprotein P, and selenoprotein S, are known to play roles in the regulation of type 2 diabetes .
Mode of Action
Selenium is first metabolized to selenophosphate and selenocysteine . This incorporation is genetically encoded through the RNA sequence UGA . This sequence is recognized by RNA structures called selenocysteine inserting sequences (SECIS), which require the binding of SECIS binding proteins (SBP-2) to recognize selenocystiene .
Biochemical Pathways
Selenium is involved in reductive transformations that serve two metabolic functions: assimilation into macromolecules and dissimilatory reduction during anaerobic respiration . A novel pathway has been discovered for producing selenoneine, the selenium-analog of the multifunctional molecule ergothioneine . This pathway involves two novel selenium-carbon bond-forming enzymes and the first biosynthetic pathway for production of a selenosugar .
Pharmacokinetics
Studies on sodium selenite, a selenium compound, show that it follows a two-compartment open model of first-order absorption in blood . The absorption of sodium selenite in livers was the quickest, followed by pancreases and thigh muscles, and the elimination of sodium selenite in thigh muscles was the quickest, followed by livers and pancreases .
Result of Action
The response to selenium intake has a U-shaped dose-dependent effect. When it is above the recommended dose, it causes hyperglycemia and hyperinsulinemia, which alters oxidative stress and the insulin signaling cascade and lipid and glucose metabolism . It also affects insulin biosynthesis and insulin secretion .
Action Environment
Selenium is an emerging anthropogenic contaminant released to the environment . The rise of selenium release into the environment has raised concern about its bioaccumulation, toxicity, and potential to cause serious damages to aquatic and terrestrial ecosystems . Environmental biogeochemical conditions control the speciation and mobility of selenium in the environment .
Properties
CAS No. |
1302-82-5 |
|---|---|
Molecular Formula |
AlSe |
Molecular Weight |
105.95 g/mol |
IUPAC Name |
aluminum;selenium |
InChI |
InChI=1S/Al.Se |
InChI Key |
AINNHYSCPOKHAO-UHFFFAOYSA-N |
SMILES |
[Al+3].[Al+3].[Se-2].[Se-2].[Se-2] |
Canonical SMILES |
[Al].[Se] |
Key on ui other cas no. |
1302-82-5 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


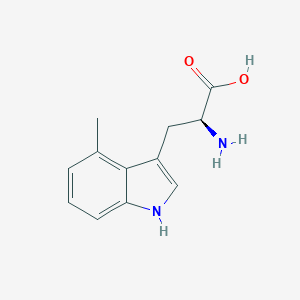
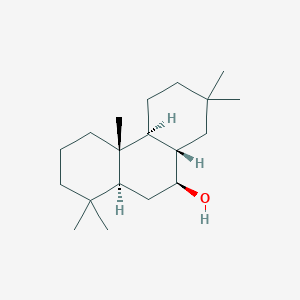
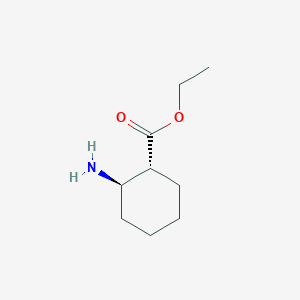
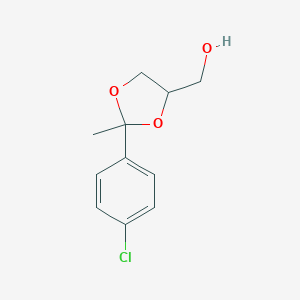
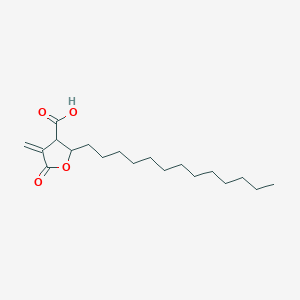
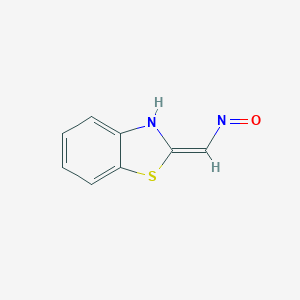
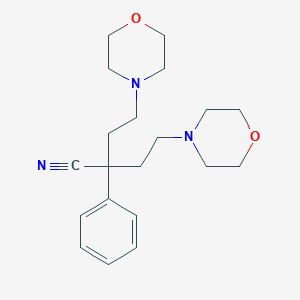
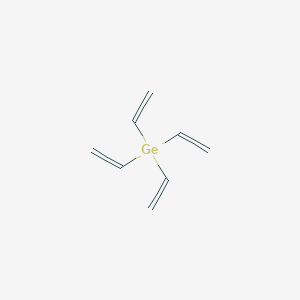
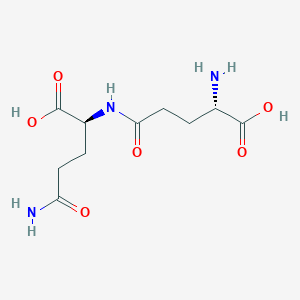
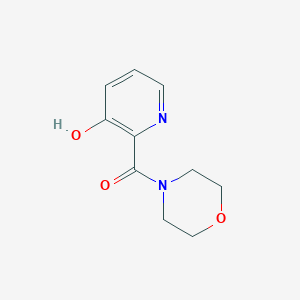
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
